![molecular formula C18H16F3N5O2 B2656239 N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1208758-29-5](/img/structure/B2656239.png)
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H16F3N5O2 and its molecular weight is 391.354. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed novel synthetic routes and methodologies to create benzamide-based derivatives with significant biological activities. For instance, Hebishy et al. (2020) described a new synthetic pathway for benzamide-based 5-aminopyrazoles, showing remarkable antiavian influenza virus activity. This synthesis involved a series of reactions starting from benzoyl isothiocyanate and leading to compounds with potent antiviral activities against the H5N1 strain of influenza A virus (Hebishy, Salama, & Elgemeie, 2020). Zheng et al. (2014) developed a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, demonstrating a novel strategy for constructing this skeleton with high yields and short reaction times (Zheng et al., 2014).
Biological Activity
Research into the antimicrobial and antiviral potentials of benzamide derivatives and related compounds has yielded promising results. Bhuiyan et al. (2006) synthesized new thienopyrimidine derivatives, demonstrating pronounced antimicrobial activity, showcasing the versatility of these compounds in developing new therapeutic agents (Bhuiyan et al., 2006). Furthermore, compounds synthesized for targeting specific biological pathways, such as those investigated by Rahmouni et al. (2016), have shown potential as anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic relevance of these chemical structures in the treatment of cancer and inflammatory diseases (Rahmouni et al., 2016).
Analytical Characterization and Applications
The structural and analytical characterization of these compounds has also been a focus of research. For instance, Artheswari et al. (2019) conducted crystal structure and Hirshfeld surface analysis on a N-(pyridin-2-ylmethyl)benzamide derivative, providing insights into the molecular arrangement and potential intermolecular interactions within the crystal lattice (Artheswari, Maheshwaran, & Gautham, 2019). Such detailed structural information is crucial for understanding the physicochemical properties of these compounds and their interactions with biological targets.
properties
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O2/c1-25-15(14-8-4-5-9-22-14)24-26(17(25)28)11-10-23-16(27)12-6-2-3-7-13(12)18(19,20)21/h2-9H,10-11H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWRMRHGSRPJPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.